molecular formula C20H16N2O6 B2388907 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923139-31-5

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2388907
CAS RN: 923139-31-5
M. Wt: 380.356
InChI Key: IQKFBKSUYUAULA-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound that belongs to the class of furochromones. It has been extensively studied in the field of medicinal chemistry due to its various biological activities.

Scientific Research Applications

Sequential Colorimetric Recognition

A study highlights the design and synthesis of a chemo-sensor based on asymmetric coumarin-conjugated naphthol groups for the selective colorimetric detection of Cu2+ ions in aqueous solutions. This sensor exhibits a visible color change from yellow to orange upon the presence of Cu2+, demonstrating the compound's application in environmental monitoring and chemical sensing (Jo et al., 2014).

Novel Synthesis Approaches

Research has developed efficient methods for synthesizing substituted furo[3,2-c]chromen-4-ones through a four-component reaction. This synthesis involves a sequential Michael addition and nucleophilic addition, indicating the compound's utility in creating biologically relevant structures (Zhou et al., 2013).

Biological Activities

Studies on coordination compounds of similar structures have revealed their potential antimicrobial and cytotoxic activities. For example, compounds synthesized from 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes showed marginal antimicrobial activity but good cytotoxic activity (Aiyelabola et al., 2017).

Catalytic Applications

Research into novel polystyrene-supported catalysts for Michael additions, using related compounds, underscores the importance of these structures in facilitating environmentally friendly chemical synthesis. This research not only advances the synthesis of valuable pharmaceuticals but also emphasizes the role of such compounds in developing sustainable catalytic processes (Alonzi et al., 2014).

Antibacterial Effects

The synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity. These findings highlight the compound's potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

properties

IUPAC Name

2-(2-methoxyethylamino)-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-10-9-21-19-16(12-5-4-6-13(11-12)22(24)25)17-18(28-19)14-7-2-3-8-15(14)27-20(17)23/h2-8,11,21H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFBKSUYUAULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

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